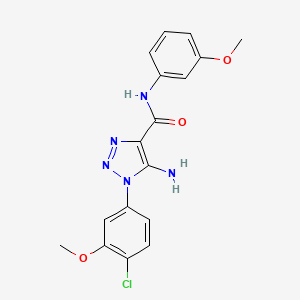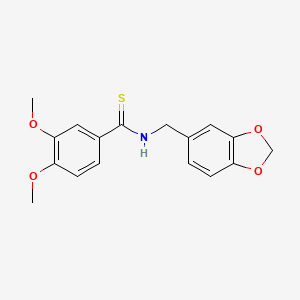![molecular formula C17H18FN3O3 B5084070 4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2-nitrophenol](/img/structure/B5084070.png)
4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2-nitrophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2-nitrophenol, also known as FMPN, is a chemical compound that has been extensively studied for its potential applications in scientific research. FMPN is a member of the class of nitrophenols and is a derivative of the antipsychotic drug risperidone.
科学的研究の応用
4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2-nitrophenol has been extensively studied for its potential applications in scientific research. One of the main applications of 4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2-nitrophenol is as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. ROS are highly reactive molecules that play a critical role in various physiological and pathological processes. The ability to detect ROS in living cells using 4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2-nitrophenol has important implications for the development of new therapies for diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
作用機序
The mechanism of action of 4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2-nitrophenol involves the reaction of the nitro group with ROS, leading to the formation of a highly fluorescent product. The fluorescence intensity of 4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2-nitrophenol is directly proportional to the concentration of ROS in the sample, making it an excellent tool for the detection of ROS in living cells.
Biochemical and Physiological Effects:
4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2-nitrophenol has been shown to have minimal toxicity and does not affect the viability of living cells. However, it is important to note that 4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2-nitrophenol is not a therapeutic agent and should not be used for the treatment of any disease.
実験室実験の利点と制限
One of the main advantages of 4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2-nitrophenol is its high sensitivity and selectivity for the detection of ROS in living cells. 4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2-nitrophenol is also easy to use and can be applied to a wide range of biological samples. However, it is important to note that 4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2-nitrophenol has some limitations, including its limited stability and the need for specialized equipment for the detection of fluorescence.
将来の方向性
There are several future directions for the use of 4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2-nitrophenol in scientific research. One potential application is the development of new therapies for diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. Another potential direction is the use of 4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2-nitrophenol as a tool for the study of ROS in living cells and the development of new diagnostic tests for diseases associated with oxidative stress.
Conclusion:
In conclusion, 4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2-nitrophenol is a highly useful compound for the detection of ROS in living cells. Its high sensitivity and selectivity make it an excellent tool for scientific research. However, it is important to note that 4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2-nitrophenol is not a therapeutic agent and should not be used for the treatment of any disease. Further research is needed to explore the full potential of 4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2-nitrophenol in scientific research.
合成法
The synthesis of 4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2-nitrophenol involves the reaction of 4-nitrophenol with 2-fluorobenzylpiperazine in the presence of a base. The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
特性
IUPAC Name |
4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3/c18-14-3-1-2-4-15(14)20-9-7-19(8-10-20)12-13-5-6-17(22)16(11-13)21(23)24/h1-6,11,22H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSEUUTOEHRHZIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=C(C=C2)O)[N+](=O)[O-])C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(6-bromohexyl)oxy]-3-phenoxybenzene](/img/structure/B5083994.png)
![2-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-N-phenylacetamide](/img/structure/B5083998.png)
![3-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B5084001.png)
![ethyl 4-{[5-(butyrylamino)-1-ethyl-1H-benzimidazol-2-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5084009.png)
![2-amino-4-(2,3-dimethoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B5084018.png)

![[2-chloro-4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]acetic acid](/img/structure/B5084026.png)
![N-(3-cyanophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide](/img/structure/B5084032.png)
![3-butoxy-N-{[(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5084040.png)

![2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4,5-dimethyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5084048.png)
![N-[3-(1,3-thiazol-4-yl)phenyl]-1-(3-thienylmethyl)-4-piperidinecarboxamide](/img/structure/B5084056.png)
![3-methyl-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5084057.png)
![ethyl 4-methyl-2-[(4-methylbenzoyl)amino]-5-({[2-(trifluoromethyl)phenyl]amino}carbonyl)-3-thiophenecarboxylate](/img/structure/B5084069.png)